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Compound of Interest

Compound Name: Ketanserin

Cat. No.: B1673595 Get Quote

In the landscape of serotonergic research, particularly concerning the 5-HT2A receptor, both

Ketanserin and MDL 100,907 have emerged as critical pharmacological tools. While both

compounds exhibit antagonist activity at this receptor, their selectivity and affinity profiles differ

significantly, influencing their applications in experimental and clinical settings. This guide

provides an objective comparison of their performance, supported by experimental data, to aid

researchers in selecting the appropriate compound for their studies.

Comparative Binding Affinity and Selectivity
MDL 100,907 is characterized by its high affinity and remarkable selectivity for the 5-HT2A

receptor.[1][2] In contrast, Ketanserin, while a potent 5-HT2A antagonist, also displays

significant affinity for other receptors, most notably the alpha-1 adrenergic and histamine H1

receptors.[3][4][5] This broader activity profile can introduce confounding variables in studies

aiming to isolate the effects of 5-HT2A receptor blockade.

The following table summarizes the binding affinities (Ki, Kd) of Ketanserin and MDL 100,907

for various receptors, as determined by radioligand binding assays.
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Receptor Ligand
Binding
Affinity (nM)

Species Reference

5-HT2A Ketanserin Ki: 3.5 Rat [6]

Kd: 2.0 Rat [7]

IC50: 1.1 Human [8]

MDL 100,907 Kd: 0.56 Rat [1]

Kd: 0.14-0.19 Human [9]

Kd: ~0.3 Rat [10][11]

Alpha-1

Adrenergic
Ketanserin

Binds with

nanomolar

affinity

Human [3]

MDL 100,907

>500-fold lower

affinity than for 5-

HT2A

Mouse [2]

5-HT1A Ketanserin Ki: 1900 Rat [12]

MDL 100,907 Low affinity Rat [1]

5-HT1C Ketanserin

Binds with lower

affinity than to 5-

HT2A

- [6]

5-HT2B Ketanserin Low affinity - [4]

MDL 100,907

>21-fold lower

affinity than for 5-

HT2A

- [13]

5-HT2C MDL 100,907

~10-fold lower

affinity than for 5-

HT2A

- [13]

Dopamine D2 Ketanserin - - [12]

MDL 100,907 Low affinity Rat [1]
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Experimental Protocols
The binding affinities presented above are typically determined using radioligand binding

assays. These assays are a gold standard for quantifying the interaction between a ligand and

a receptor.[14]

Radioligand Binding Assay (Competitive)
This assay measures the ability of an unlabeled test compound (e.g., Ketanserin or MDL

100,907) to displace a radiolabeled ligand from its receptor.

Methodology:

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized

and centrifuged to isolate a membrane fraction rich in the target receptor.[15] The protein

concentration of this preparation is determined.[11]

Incubation: The membrane preparation is incubated with a fixed concentration of a

radioligand known to bind to the target receptor (e.g., [3H]Ketanserin or [3H]MDL 100,907)

and varying concentrations of the unlabeled test compound.[14]

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the

unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass

fiber filters, which trap the membrane fragments.[14][15]

Quantification: The amount of radioactivity trapped on the filters is measured using a

scintillation counter.

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the

concentration of the test compound that inhibits 50% of the specific binding of the

radioligand) is determined. The Ki (inhibition constant), a measure of the affinity of the test

compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff

equation.[11]

Signaling Pathways and Functional Effects
The 5-HT2A receptor, the primary target for both Ketanserin and MDL 100,907, is a G protein-

coupled receptor (GPCR) that preferentially couples to Gq/G11 proteins.[8] Activation of this
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pathway leads to the stimulation of phospholipase C, resulting in the hydrolysis of

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). This cascade ultimately leads to an increase in intracellular calcium levels and the

activation of protein kinase C.

As antagonists, both Ketanserin and MDL 100,907 block the activation of this signaling

cascade by serotonin and other 5-HT2A agonists. MDL 100,907 has been shown to potently

reverse 5-HT-stimulated inositol phosphate accumulation.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Preclinical characterization of the potential of the putative atypical antipsychotic MDL
100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. [3H]ketanserin labels serotonin 5-HT2 and alpha 1-adrenergic receptors in human brain
cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Study of the in vivo and in vitro cardiovascular effects of four new analogues of ketanserin:
implication of 5-HT2A and alpha1 adrenergic antagonism in their hypotensive effect -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin
receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput
screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

8. eurofinsdiscovery.com [eurofinsdiscovery.com]

9. [3H]MDL 100,907 labels 5-HT2A serotonin receptors selectively in primate brain - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. 2024.sci-hub.box [2024.sci-hub.box]

12. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

13. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro
and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

14. giffordbioscience.com [giffordbioscience.com]

15. giffordbioscience.com [giffordbioscience.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1673595?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/8857599/
https://pubmed.ncbi.nlm.nih.gov/8857599/
https://pubmed.ncbi.nlm.nih.gov/8627580/
https://pubmed.ncbi.nlm.nih.gov/8627580/
https://pubmed.ncbi.nlm.nih.gov/8627580/
https://pubmed.ncbi.nlm.nih.gov/2446070/
https://pubmed.ncbi.nlm.nih.gov/2446070/
https://pubmed.ncbi.nlm.nih.gov/10823664/
https://pubmed.ncbi.nlm.nih.gov/10823664/
https://pubmed.ncbi.nlm.nih.gov/10823664/
https://www.researchgate.net/figure/The-5-HT-2-antagonist-ketanserin-KET-but-not_fig2_261615153
https://pubmed.ncbi.nlm.nih.gov/1479590/
https://pubmed.ncbi.nlm.nih.gov/1479590/
https://pubmed.ncbi.nlm.nih.gov/10992048/
https://pubmed.ncbi.nlm.nih.gov/10992048/
https://www.eurofinsdiscovery.com/catalog/5-ht2a-human-serotonin-gpcr-binding-antagonist-radioligand-leadhunter-assay-fr/135
https://pubmed.ncbi.nlm.nih.gov/9833645/
https://pubmed.ncbi.nlm.nih.gov/9833645/
https://www.researchgate.net/publication/7559610_Binding_characteristics_of_the_5-HT2A_receptor_antagonists_altanserin_and_MDL_100907
https://2024.sci-hub.box/561/cef7b423bfad1998b41213ae66cf2c19/kristiansen2005.pdf
https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=88
https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=88
https://pmc.ncbi.nlm.nih.gov/articles/PMC5862780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5862780/
https://www.giffordbioscience.com/radioligand-binding-assay/
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Ketanserin vs. MDL 100,907: A Comparative Analysis of
Selectivity and Affinity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673595#ketanserin-versus-mdl-100-907-selectivity-
and-affinity-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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